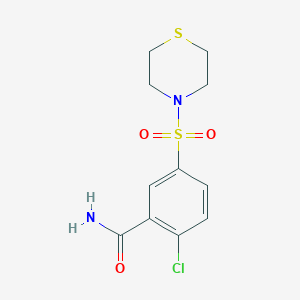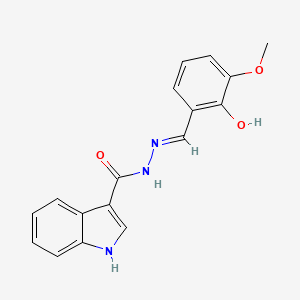![molecular formula C19H28FN3O2 B6022209 N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide](/img/structure/B6022209.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide, also known as TMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMS is a succinamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide is not fully understood, but it is believed to act as a modulator of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to interact with various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor growth and metastasis, and the modulation of ion channel activity. This compound has also been shown to have potential analgesic effects, as well as potential effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide should focus on further understanding its mechanism of action, potential side effects, and its potential applications in various fields. Additionally, further research should focus on the development of novel this compound derivatives with improved pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide can be synthesized through various methods, including the reaction of 2-fluorobenzylamine with succinic anhydride and trimethylamine. This reaction results in the formation of this compound, which can be purified through recrystallization. Other methods of synthesis include the reaction of 2-fluorobenzylamine with succinimide and trimethylamine, and the reaction of 2-fluorobenzylamine with succinic acid and trimethylamine.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate neural activity and has been used in the treatment of various neurological disorders. In cancer research, this compound has been studied for its potential to inhibit tumor growth and metastasis. In drug discovery, this compound has been used as a lead compound in the development of novel drugs.
Propiedades
IUPAC Name |
N'-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N,N,N'-trimethylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-21(2)18(24)10-11-19(25)22(3)16-8-6-12-23(14-16)13-15-7-4-5-9-17(15)20/h4-5,7,9,16H,6,8,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSRSQZKYZFSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6022147.png)
![N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6022150.png)
![{3-(2,4-difluorobenzyl)-1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}methanol](/img/structure/B6022153.png)
![N-(3,5-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6022171.png)
![3-fluoro-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6022173.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B6022194.png)
![propyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6022195.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6022216.png)
![2-[4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6022222.png)